Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate
CAS No.: 889125-00-2
Cat. No.: VC2633490
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889125-00-2 |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | tert-butyl 4-(2-aminobenzoyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11,17H2,1-3H3 |
| Standard InChI Key | ADPPEIPGCXTGBZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate is a piperazine derivative characterized by a molecular formula of C16H23N3O3 and a molecular weight of 305.37 g/mol . The compound is identified by CAS registry number 889125-00-2 . This chemical entity belongs to the broader class of piperazine derivatives, specifically those containing protected nitrogen atoms and carbonyl functional groups.
Structural Elements and Functional Groups
The molecular structure of tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate consists of several key components:
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A central piperazine ring (a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4)
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A tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen atom of the piperazine ring
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A carbonyl linkage connecting the piperazine ring to a 2-aminophenyl group
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A primary amine group at the 2-position of the phenyl ring
The presence of both a protected nitrogen (via the Boc group) and a free amine makes this compound particularly useful in sequential synthetic operations where selective reactivity is required.
Applications in Chemical Research
Utility as a Chemical Building Block
Compounds featuring the tert-butoxycarbonyl (Boc) protecting group, such as tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate, serve as valuable intermediates in organic synthesis. The Boc group can be selectively removed under acidic conditions, enabling controlled sequential transformations. The presence of the primary amine on the phenyl ring provides an additional reactive site for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules.
Related Compounds in Research
Structurally related compounds have demonstrated potential in various research contexts. For example, novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine and piperidine carboxylate derivatives have been synthesized via click chemistry approaches and evaluated for biological activities including as potential GPR119 agonists with relevance to type 2 diabetes mellitus (T2DM) treatment .
Structural Relationships to Biologically Active Compounds
Comparison with Related Piperazine-1-carboxylates
The tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate scaffold shares structural features with other biologically relevant compounds:
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Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperazine-1-carboxylate (CAS: 1402667-09-7)
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Tert-butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate (CAS: 302557-32-0)
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Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate (CAS: 174855-53-9)
These structural analogs differ primarily in the positioning of the amino group relative to the piperazine ring and the presence of additional functional groups. Such structural diversity can significantly impact the pharmacological properties and applications of these compounds.
Analytical Considerations
Identification Methods
The identification and characterization of tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR and 13C-NMR provide structural confirmation
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Mass Spectrometry: Confirms molecular weight and fragmentation pattern
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Infrared Spectroscopy: Identifies key functional groups such as carbonyl, amine, and carbamate
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Elemental Analysis: Verifies elemental composition
For related compounds, 1H-NMR spectroscopy has been particularly valuable for structural confirmation, with characteristic signals for the piperazine ring protons typically appearing in the range of δ 3.40-3.66 ppm .
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